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molecular formula C10H10BrNO3 B8510733 3-[(4-Bromo-2-methylphenyl)amino]-3-oxopropanoic acid

3-[(4-Bromo-2-methylphenyl)amino]-3-oxopropanoic acid

Cat. No. B8510733
M. Wt: 272.09 g/mol
InChI Key: FVGBDIRMDCYICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292937

Procedure details

A 6.0 gram (0.02 mole) portion of ethyl 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanoate prepared in Example I (Compound No. 75) was dissolved in approximately 80 milliliters of ethanol and 1.2 grams (0.03 mole) of sodium hydroxide pellets were added to the resulting mixture. The mixture was stirred for four hours and then allowed to stand overnight. The mixture was then evaporated to dryness and water added to give a yellow cloudy solution. This solution was extracted with methylene chloride and then acidified with 10% hydrochloric acid causing a white precipitate to form. The white precipitate was worked up to give 1.8 grams (0.01 mole) of 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanoic acid as a white solid having a melting point of 163° C.-165° C. Elemental analysis of the product indicated the following:
Name
ethyl 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:16])[CH2:10][C:11]([O:13]CC)=[O:12])=[C:4]([CH3:17])[CH:3]=1.[OH-].[Na+]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:16])[CH2:10][C:11]([OH:13])=[O:12])=[C:4]([CH3:17])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(CC(=O)OCC)=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to dryness and water
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
to give a yellow cloudy solution
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
to form

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(CC(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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